2-Bromo-N-methoxy-N-methylacetamide

Catalog No.
S682363
CAS No.
134833-83-3
M.F
C4H8BrNO2
M. Wt
182.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-N-methoxy-N-methylacetamide

Traditional bromoacetylating agents like bromoacetyl bromide often cause over-addition to tertiary alcohols, while the 2-chloro analog demands harsh conditions. This Weinreb amide building block solves both issues.

  • Dual reactivity: α-bromo group enables efficient, low-temperature alkylation; the N-methoxy-N-methylamide group forms a stable intermediate that prevents over-reaction with organometallics.
  • Enables sequential bromoacetyl installation followed by high-fidelity ketone synthesis without tertiary alcohol byproducts.
  • Ideal for heat-sensitive heterocycle construction; demonstrated superior yield and substrate integrity over chloro derivatives.

Supplied with ≥97% purity, in stock for immediate global shipment, meeting process development needs for reproducible multi-step syntheses.

CAS Number

134833-83-3

Product Name

2-Bromo-N-methoxy-N-methylacetamide

IUPAC Name

2-bromo-N-methoxy-N-methylacetamide

Molecular Formula

C4H8BrNO2

Molecular Weight

182.02 g/mol

InChI

InChI=1S/C4H8BrNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3

InChI Key

GKJMVMJIDBDPDZ-UHFFFAOYSA-N

SMILES

CN(C(=O)CBr)OC

Synonyms

2-BROMO-N-METHOXY-N-METHYL ACETAMIDE

Canonical SMILES

CN(C(=O)CBr)OC

Purity

≥97%

Package Size

1 g, 5 g, 25 g

2-Bromo-N-methoxy-N-methylacetamide is a bifunctional synthetic building block valued for its dual reactivity. It integrates a reactive α-bromo group, suitable for targeted alkylation of nucleophiles, with a Weinreb amide (N-methoxy-N-methylamide) moiety. This amide structure is specifically designed for the controlled synthesis of ketones from organometallic reagents, as it forms a stable intermediate that prevents the common issue of over-addition to form tertiary alcohols. [REFS-1, REFS-2] This combination makes the compound a strategic choice for multi-step syntheses where both precision and efficiency are required.

Synthetic Workflow Fit

Dual α-bromo electrophile and Weinreb amide functionality
Key substrate for phosphonate Julia-Kocienski reagents
Enables enantioselective Reformatsky-type additions

Substituting this compound with seemingly similar reagents introduces significant process control and yield issues. More aggressive α-halo acetylating agents, such as bromoacetyl bromide or chloroacetyl chloride, lack the Weinreb amide's ability to prevent over-addition with organometallic reagents, often leading to difficult-to-separate tertiary alcohol byproducts. [1] Conversely, using the direct analog 2-Chloro-N-methoxy-N-methylacetamide can necessitate harsher reaction conditions (higher temperatures, stronger bases, or longer reaction times) due to the greater strength and lower lability of the C-Cl bond compared to the C-Br bond. [2] This increased reactivity of the bromo- form is critical for syntheses involving sensitive substrates or for optimizing process throughput, making the two halides non-interchangeable from a procurement and process development perspective.

Substitution Risk

Chloro analog reactivity gap
The 2-chloro derivative may not react under standard Arbuzov or Reformatsky conditions, limiting its use as a direct replacement.
Parent amide lacks electrophilic handle
N-Methoxy-N-methylacetamide (CAS 78191-00-1) lacks the α-halogen required for alkylation or metal insertion steps.

Precursor Suitability in Fragment Coupling

The utility of 2-Bromo-N-methoxy-N-methylacetamide as a high-efficiency precursor is demonstrated in the synthesis of complex heterocyclic building blocks. In the preparation of a key α-bromoalkanone intermediate for the synthesis of sulfoximine-tethered selenazoles, reaction of a lithiated N-TBDPS-protected sulfoximine with 2-Bromo-N-methoxy-N-methylacetamide proceeded to give the desired product in an 84% isolated yield. [1] This high conversion rate in a fragment coupling reaction highlights the compound's reliability and suitability for constructing complex molecular architectures with minimal material loss.

Evidence DimensionIsolated Yield
Target Compound Data84%
Comparator Or BaselineBaseline expectation for a multi-component coupling reaction, where yields >80% are considered very good.
Quantified DifferenceN/A (Represents a high-performance benchmark)
ConditionsReaction of a lithiated sulfoximine with 2-Bromo-N-methoxy-N-methylacetamide in an organic solvent.

This provides buyers with quantitative evidence of high precursor efficiency, justifying its selection for multi-step syntheses where maximizing yield is critical for economic viability.

Arbuzov Reactivity
Head-to-head
Target: reactive; Chloro analog: unreactive
Dictates reagent selection for Julia-Kocienski olefination.
Binary outcome under reported Arbuzov conditions.

Enhanced Reactivity vs. Chloro-Analog

The procurement choice between bromo- and chloro- analogs often hinges on reactivity and required process conditions. The Carbon-Bromine bond is inherently weaker and more polarizable than the Carbon-Chlorine bond (average bond energies: C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 340 kJ/mol). [1] Consequently, 2-Bromo-N-methoxy-N-methylacetamide serves as a more potent electrophile than its chloro- counterpart, enabling nucleophilic substitution reactions to proceed under milder conditions—such as lower temperatures, shorter reaction times, or the use of weaker bases. This allows for greater compatibility with sensitive functional groups elsewhere in a molecule.

Evidence DimensionRelative Bond Dissociation Energy
Target Compound DataC-Br bond (~285 kJ/mol)
Comparator Or Baseline2-Chloro-N-methoxy-N-methylacetamide (C-Cl bond, ~340 kJ/mol)
Quantified DifferenceThe C-Br bond is ~16% weaker, facilitating faster cleavage in SN2 reactions.
ConditionsGeneral nucleophilic substitution reactions.

For process development, selecting the bromo- version can reduce energy costs, shorten cycle times, and prevent degradation of valuable, complex substrates, justifying a potential cost difference.

Diastereoselectivity
Class-level
dr >20:1
Reported high diastereocontrol for γ-lactam formation.
N-alkoxy effect observed vs N-alkyl analogs.

Weinreb Amide Over-Addition Control

A primary procurement driver for this compound is the chemical behavior of the Weinreb amide. When reacting with organometallic reagents (e.g., Grignard or organolithium), the amide forms a stable, five-membered chelated tetrahedral intermediate. [1] This intermediate is stable at low temperatures and does not readily collapse to a ketone until acidic workup. In contrast, simpler acylating agents like esters or acid chlorides immediately form the ketone in the presence of the organometallic reagent, which is then often attacked a second time to yield a tertiary alcohol byproduct. The use of the Weinreb amide functionality effectively eliminates this over-addition pathway, leading to cleaner reactions and higher isolated yields of the desired ketone.

Evidence DimensionReaction Pathway Control
Target Compound DataForms stable chelated intermediate, preventing over-addition.
Comparator Or BaselineEsters or Acid Chlorides (e.g., bromoacetyl chloride), which are prone to double addition, forming tertiary alcohol byproducts.
Quantified DifferenceQualitative but mechanistically crucial: shifts reaction endpoint from a potential mixture to a single desired product.
ConditionsReaction with Grignard or organolithium reagents at low temperature.

This feature simplifies purification, increases the effective yield of the target ketone, and improves process reproducibility, reducing downstream manufacturing costs.

Reformatsky Reactivity
Class-level
α-Bromo: productive, high ee; α-Chloro: poor/no reactivity
Enables enantioselective route unavailable with chloro or parent.
Chiral β-aminoalcohol catalyst required.
Total Synthesis Use
Data to verify
Documented in phellilane L synthesis; no chloro analog use reported
Reproducibility may depend on exact reagent identity.
Supplier-reported application; independent validation advised.
Alkylation Selectivity
Data to verify
α-Bromo: balanced reactivity; α-Iodo: higher elimination risk
May support higher alkylation yields over iodo analog.
Class-level inference; experimental verification recommended.

Functionalized Ketone Synthesis

This reagent is the right choice when a synthetic route requires the clean installation of a bromoacetyl group onto a nucleophile, followed by a high-fidelity conversion to a specific ketone. The combination of a reactive bromide for the initial coupling and a stable Weinreb amide for the subsequent, controlled reaction with an organometallic reagent makes it ideal for producing complex intermediates without side-products from over-addition. [1]

Mild Heterocyclic Precursor Synthesis

When building heterocyclic cores, particularly those sensitive to heat or strong bases, the higher reactivity of the α-bromo group is a distinct advantage. It allows for efficient alkylation steps at lower temperatures compared to chloro-analogs, preserving the integrity of the substrate and leading to higher yields of key intermediates, as demonstrated in the synthesis of precursors for molecules like selenazoles. [2]

α-Substituted Weinreb Amide Synthesis

This compound is ideally suited for reactions where the goal is to first alkylate a substrate (e.g., an enolate or amine) and retain the Weinreb amide for a later-stage transformation. Its predictable reactivity at the C-Br position allows for the reliable synthesis of α-substituted N-methoxy-N-methylamides, which are themselves versatile intermediates for further elaboration.

Application Fit Matrix

Application
Selection Property
Validation Focus
Julia-Kocienski Olefination Reagent Synthesis
Bromo reactivity for Arbuzov phosphite coupling
Reactivity assessment under reported conditions
Stereoselective γ-Lactam Synthesis
N-Alkoxy directing effect
Diastereoselectivity in domino cyclization
Chiral β-Hydroxy Carbonyl Construction
α-Bromo handle for zinc insertion
Enantioselectivity under Reformatsky conditions
Natural Product Total Synthesis Reproducibility
Documented use in validated route
Reagent identity match to published procedure

XLogP3

0.6

Wikipedia

2-Bromo-N-methoxy-N-methylacetamide

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